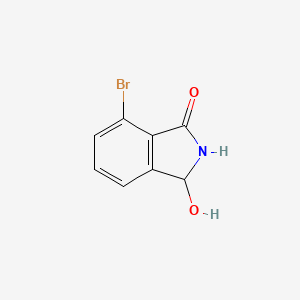

7-Bromo-3-hydroxyisoindolin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

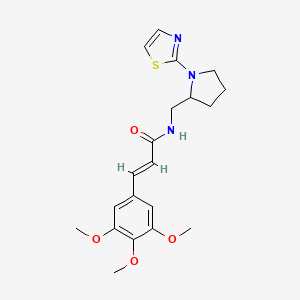

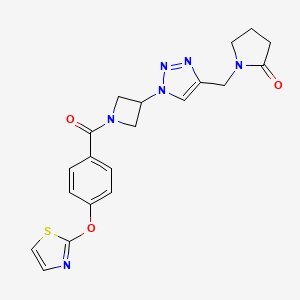

7-Bromo-3-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 . It is a yellow to brown solid .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 7-Bromo-3-hydroxyisoindolin-1-one, has been achieved through ultrasonic-assisted synthesis from 3-alkylidenephtalides . This method is characterized by high efficiency, good group tolerance, and high yields . Another method involves a one-pot two-step sequential reaction from 2-iodobenzamide derivatives and various substituted benzyl cyanides in the presence of CuCl and cesium carbonate in DMSO .Molecular Structure Analysis

The InChI code for 7-Bromo-3-hydroxyisoindolin-1-one is 1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H, (H,10,12) .Physical And Chemical Properties Analysis

7-Bromo-3-hydroxyisoindolin-1-one is a yellow to brown solid . It has a molecular weight of 228.05 and a molecular formula of C8H6BrNO2 .Wissenschaftliche Forschungsanwendungen

Excited State Hydrogen Atom Transfer in Solvent Clusters

Research on excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules provides insights into the fundamental processes of photoinduced chemical reactions. Such studies, while focused on 7-hydroxyquinoline and its derivatives, indicate the potential of 7-Bromo-3-hydroxyisoindolin-1-one in photophysical and photochemical research, given its structural similarity to hydroxyquinolines (Manca, Tanner, & Leutwyler, 2005).

Antioxidant Activity Analysis

The study of antioxidants and their implications in various fields highlights the importance of methods used to determine antioxidant activity. Such research can guide the application of 7-Bromo-3-hydroxyisoindolin-1-one in assessing its antioxidant potential, employing techniques like ORAC, HORAC, TRAP, and TOSC assays (Munteanu & Apetrei, 2021).

Cytokinins in Plant Growth and Development

Topolins, hydroxylated analogues of cytokinins, have applications in micropropagation and stress management in plants. Research on such compounds can inform the use of 7-Bromo-3-hydroxyisoindolin-1-one in plant biology, particularly if it exhibits cytokinin-like activity (Subbaraj, 2011).

Metal Chelation Properties in Medicinal Chemistry

The metal chelation properties of hydroxyquinolines and their derivatives, including their biological activities, suggest potential applications for 7-Bromo-3-hydroxyisoindolin-1-one in developing treatments for diseases such as cancer, HIV, and neurodegenerative disorders. The synthetic modification of such compounds is an active area of research (Gupta, Luxami, & Paul, 2021).

Zukünftige Richtungen

Future research directions could involve further exploration of the synthesis methods, reactivity, and potential applications of 7-Bromo-3-hydroxyisoindolin-1-one. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus . Additionally, the exploration of the compound’s biological activity could provide valuable insights for drug development .

Eigenschaften

IUPAC Name |

7-bromo-3-hydroxy-2,3-dihydroisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,7,11H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKKLQQRXDXCHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid](/img/structure/B2806653.png)

![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)

![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)

![ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2806663.png)

![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2806671.png)